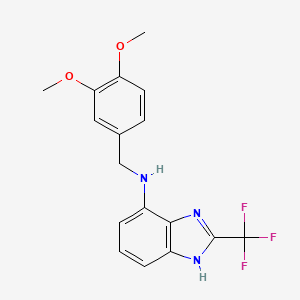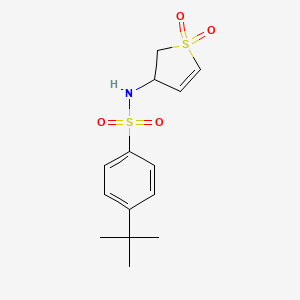![molecular formula C12H10Cl2N6OS B11050025 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-1,2,5-オキサジアゾール-3-アミン は、トリアゾール誘導体のクラスに属する合成有機分子です。この化合物は、トリアゾール環、ジクロロベンジル基、およびオキサジアゾール部分の存在を特徴としています。その潜在的な生物活性および用途のために、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件
4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-1,2,5-オキサジアゾール-3-アミン の合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジン誘導体を二硫化炭素または他の適切な試薬と環化させることで合成できます。
ジクロロベンジル基の導入: ジクロロベンジル基は、求核置換反応によって導入されます。ここで、トリアゾール中間体が2,6-ジクロロベンジルクロリドと反応します。
オキサジアゾール部分の形成: オキサジアゾール環は、適切なアミドオキシム誘導体を用いた環化反応によって形成されます。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、効率的な触媒、制御された反応条件、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-1,2,5-オキサジアゾール-3-アミン: は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、ジクロロベンジル基で発生する可能性があり、求核剤が塩素原子を置換します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤。
置換: アミン、チオール、アルコールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元により対応するアミンまたはアルコールが生成される可能性があります。
科学研究における用途
4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-1,2,5-オキサジアゾール-3-アミン:
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗菌性と抗真菌性について調査されています。
医学: 感染症やその他の病気の治療における治療薬としての可能性について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-1,2,5-オキサジアゾール-3-アミン の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の酵素またはタンパク質の活性を阻害し、観察された生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途とコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- 4-{5-[(2,4-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-1,2,5-オキサジアゾール-3-アミン
- 4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-ピリジン
- 4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-フェニルエーテル
独自性
4-{5-[(2,6-ジクロロベンジル)スルファニル]-4-メチル-4H-1,2,4-トリアゾール-3-イル}-1,2,5-オキサジアゾール-3-アミン の独自性は、その機能基の特定の組み合わせにあり、これは異なる化学的および生物学的特性を付与します
類似化合物との比較
Similar Compounds
- 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
- 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-pyridine
- 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-phenyl ether
Uniqueness
The uniqueness of 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H10Cl2N6OS |
|---|---|
分子量 |
357.2 g/mol |
IUPAC名 |
4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H10Cl2N6OS/c1-20-11(9-10(15)19-21-18-9)16-17-12(20)22-5-6-7(13)3-2-4-8(6)14/h2-4H,5H2,1H3,(H2,15,19) |
InChIキー |
GFBLLJDEDIWBIW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=NON=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)
![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)


![6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
